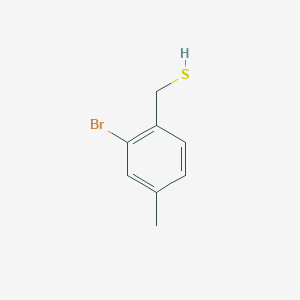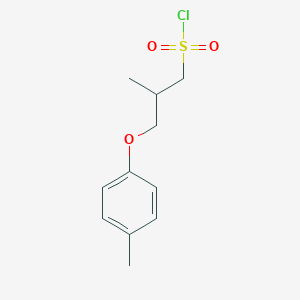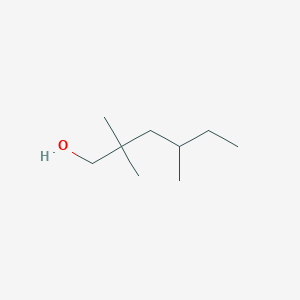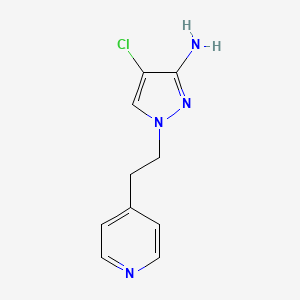
(2-Bromo-4-methylphenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-methylphenyl)methanethiol is an organic compound characterized by a bromine atom and a methyl group attached to a benzene ring, with a methanethiol group (-CH2SH) at the para position relative to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methanethiol typically involves the bromination of 4-methylphenylmethanethiol. One common method is the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high selectivity and yield. For example, the continuous bromination of paracresol (4-methylphenol) can be employed to produce 2-bromo-4-methylphenol, which can then be converted to this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-methylphenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution: Products include various substituted phenylmethanethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include the corresponding hydrogenated phenylmethanethiol.
Aplicaciones Científicas De Investigación
(2-Bromo-4-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: It can be used in the study of enzyme mechanisms involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-methylphenyl)methanethiol involves its reactivity with nucleophiles and electrophiles. The bromine atom and thiol group are key functional groups that participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in biological systems, while the bromine atom can undergo substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the thiol group.
4-Methylphenylmethanethiol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Similar structure but contains a ketone group instead of a thiol group.
Propiedades
Fórmula molecular |
C8H9BrS |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
(2-bromo-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 |
Clave InChI |
ZEVOEBQOUZUJSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CS)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)


![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)

![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)




